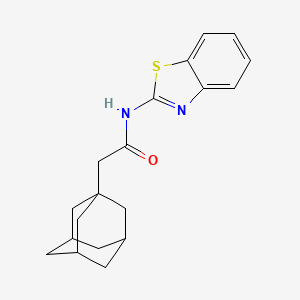

2-(ADAMANTAN-1-YL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Descripción

2-(Adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide is a hybrid molecule combining the lipophilic adamantane moiety with the heteroaromatic 1,3-benzothiazole ring via an acetamide linker. The adamantane group enhances lipid solubility and bioavailability, while the benzothiazole fragment contributes to π-π stacking and hydrogen-bonding interactions, making it a candidate for pharmaceutical applications.

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-(1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS/c22-17(21-18-20-15-3-1-2-4-16(15)23-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXRRJQWNWQGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the reaction of 1-adamantylamine with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-(ADAMANTAN-1-YL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the adamantyl or benzothiazole groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant antitubercular activity against Mycobacterium tuberculosis. The synthesis of these derivatives typically involves several chemical reactions, including diazo-coupling and Biginelli reactions, which allow for the modification of the benzothiazole moiety to enhance biological activity.

Antitubercular Activity

- Synthesis Methods : Common synthetic pathways include:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

- Biological Testing : The synthesized compounds were tested for their inhibitory concentrations against M. tuberculosis, showing improved potency compared to standard drugs. Molecular docking studies were also conducted to identify interactions with target enzymes like DprE1.

Antibacterial Properties

In addition to antitubercular effects, derivatives of 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide have been evaluated for their antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through standard microbiological assays, revealing varying degrees of effectiveness across different bacterial strains.

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been employed to correlate the chemical structure of the derivatives with their biological activity. This approach helps in understanding how modifications to the molecular structure can influence pharmacological effects. Key physicochemical properties analyzed include lipophilicity and electronic characteristics, which are crucial for optimizing drug design.

Case Study 1: Antitubercular Activity

A series of compounds based on 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide were synthesized and tested against M. tuberculosis. Results indicated that certain modifications significantly enhanced inhibitory potency. For instance, compounds with specific substituents on the benzothiazole ring demonstrated a marked increase in activity compared to their unsubstituted counterparts.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of these derivatives against clinical isolates of Staphylococcus aureus. The compounds were subjected to in vitro testing, revealing that some derivatives exhibited MIC values lower than those of commonly used antibiotics, suggesting their potential as alternative therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural Features :

- Molecular Formula : C₁₉H₂₂N₂OS (based on , adjusted for methoxy-free variant).

- Synthesis : Typically prepared via condensation of 1-adamantylacetyl derivatives with 1,3-benzothiazol-2-amine (analogous to methods in ).

- Key Properties : High thermal stability (melting point >230°C inferred from analogs in ) and moderate solubility in polar organic solvents due to hydrogen-bonding capabilities .

Comparison with Structural Analogs

Adamantane-Containing Acetamides

Notes:

- The target compound’s benzothiazole group introduces planar rigidity, contrasting with the pyridoindole systems in , which have fused bicyclic structures.

- Fluorinated analogs (e.g., 8c, 8f) exhibit higher yields (68–74%) compared to purine-based adamantyl acetamides (31% yield in ), suggesting heterocycle choice impacts synthetic efficiency .

Benzothiazole-Based Acetamides

Notes:

- The target compound’s S···S interactions () may enhance crystal packing and stability compared to non-sulfur-containing analogs.

Actividad Biológica

2-(Adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

The synthesis of 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide typically involves the reaction between adamantane derivatives and benzothiazole moieties. The general synthetic route includes:

-

Starting Materials :

- Adamantane derivatives (e.g., adamantane-1-carboxylic acid).

- Benzothiazole derivatives (e.g., 2-aminobenzothiazole).

-

Reagents :

- Coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole).

- Solvents like DMF (dimethylformamide) for the reaction medium.

-

Reaction Conditions :

- The reaction is typically conducted under reflux conditions to facilitate the coupling of the amine and carboxylic acid groups.

Biological Activity

The biological activity of 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide has been evaluated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole moieties often exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that benzothiazole derivatives could inhibit bacterial growth effectively. The presence of the adamantane core potentially enhances the compound's lipophilicity, improving membrane penetration and antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide has been explored in various cancer cell lines:

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, it may interact with DNA or interfere with cell signaling pathways critical for tumor growth .

Case Studies

Several case studies have highlighted the biological effects of related compounds with similar structures:

- Benzothiazole Derivatives : A study on N-(benzothiazol-2-yl)arylamides showed promising results against a range of cancer cell lines, indicating that modifications to the benzothiazole structure can significantly influence biological activity .

- Adamantane Compounds : Research on adamantane derivatives has shown their potential in antiviral applications, particularly against influenza viruses. The structural stability provided by the adamantane core is thought to contribute to their effectiveness .

Comparative Analysis

To better understand the biological activity of 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide compared to other similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(Adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide | Structure | Moderate | Promising |

| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | Structure | High | Moderate |

| N-(adamantan-1-yl)-2-methylbenzothiazole | Structure | Low | High |

Q & A

What are the optimal synthetic routes for 2-(adamantan-1-yl)-N-(1,3-benzothiazol-2-yl)acetamide, and how can reaction efficiency be monitored?

Basic Research Question

The compound is synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and 2-aminobenzothiazole. A common method employs coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . Alternative routes involve oxidation of thioether intermediates using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane/tetrahydrofuran (DCM/THF) mixtures .

Methodological Guidance :

- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents .

- Purify intermediates via column chromatography and confirm purity via HPLC (C18 columns, acetonitrile/water gradients) .

- Characterize final products using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

How does crystallographic data resolve structural ambiguities in adamantane-benzothiazole hybrids?

Advanced Research Question

Single-crystal X-ray diffraction studies reveal intermolecular interactions critical for stability. For example, N–H···N hydrogen bonds and S···S interactions form ribbon-like supramolecular architectures, while the adamantane group adopts a rigid chair conformation .

Methodological Guidance :

- Use SHELX software for structure refinement, particularly for high-resolution data .

- Validate structural models with PLATON or Coot to check for geometric outliers .

- Analyze Hirshfeld surfaces to quantify non-covalent interactions (e.g., H-bonding, van der Waals) .

What biological activities are associated with adamantane-benzothiazole hybrids, and how are these evaluated?

Basic Research Question

Adamantane-benzothiazole hybrids exhibit anti-tubercular and antimicrobial activity, likely due to hydrophobic adamantane enhancing membrane penetration and the benzothiazole moiety interfering with bacterial enzymes .

Methodological Guidance :

- Screen for antimicrobial activity using microbroth dilution assays (MIC/MBC determination) against Mycobacterium tuberculosis H37Rv .

- Conduct QSAR studies to correlate substituent effects (e.g., methoxy groups) with bioactivity .

- Use molecular docking (AutoDock Vina) to predict binding to targets like enoyl-acyl carrier protein reductase (InhA) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies may arise from variations in stereochemistry , solvent effects , or impurities. For example, oxidation of thioether intermediates (e.g., using m-CPBA) can yield sulfones with altered bioactivity .

Methodological Guidance :

- Replicate synthesis under inert atmospheres (argon/glovebox) to exclude oxidative side reactions .

- Validate purity via elemental analysis and HPLC-DAD .

- Compare bioactivity across standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

What advanced techniques characterize electronic and steric effects of substituents on biological activity?

Advanced Research Question

Substituents like methoxy or halogens alter electronic density and steric bulk, impacting target binding. For instance, 6-methoxybenzothiazole derivatives show enhanced solubility and hydrogen-bonding capacity .

Methodological Guidance :

- Perform DFT calculations (Gaussian 09) to map electrostatic potentials and frontier molecular orbitals .

- Use surface plasmon resonance (SPR) to measure binding kinetics with protein targets.

- Analyze solvatochromism via UV-Vis spectroscopy to assess polarity effects .

How do researchers address challenges in scaling up synthesis without compromising yield?

Basic Research Question

Scale-up often suffers from exothermic side reactions or poor solubility of adamantane intermediates.

Methodological Guidance :

- Optimize solvent systems (e.g., switch from DMF to DMSO/THF mixtures for better adamantane solubility) .

- Use flow chemistry to control reaction temperature and improve mixing .

- Employ design of experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, temperature) .

What are the limitations of current crystallographic models for this compound?

Advanced Research Question

Crystallographic data may miss dynamic disorder in adamantane groups or underestimate weak S···S interactions .

Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.